Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester
Overview
Description
Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a nitro group attached to the benzoyl moiety and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester typically involves the following steps:
Nitration of Benzoyl Chloride: Benzoyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.
Amidation: The resulting 3-nitrobenzoyl chloride is then reacted with an amine to form the corresponding amide.
Esterification: Finally, the amide is esterified with ethanol in the presence of an acid catalyst to yield the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Hydrolysis: Aqueous sodium hydroxide.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Reduction: 4-[(3-aminobenzoyl)amino]benzoic acid.
Hydrolysis: 4-[(3-nitrobenzoyl)amino]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in the body.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester depends on its specific application. In biological systems, it may exert its effects by interacting with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Similar structure but lacks the amide and ester groups.
Ethyl 3-nitrobenzoate: Similar ester group but different position of the nitro group.
4-Aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-[(3-nitrobenzoyl)amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-2-23-16(20)11-6-8-13(9-7-11)17-15(19)12-4-3-5-14(10-12)18(21)22/h3-10H,2H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIJIYJLXHWXCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351848 | |
Record name | Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88640-80-6 | |
Record name | Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.